tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate
Description
tert-Butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate is a carbamate-protected amine derivative featuring a 2,4-difluorophenyl aromatic ring and a tert-butoxycarbonyl (Boc) group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase inhibitors, and antiviral agents. Its structural motif—combining fluorine-substituted aromaticity with a Boc-protected amine—enhances metabolic stability and bioavailability, making it valuable in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-11(7-16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQJWNVGUJWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate typically involves the following steps :
Starting Materials: The synthesis begins with tert-butyl carbamate and 2,4-difluorophenyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as diisopropylethylamine (DIPEA) and a solvent like dichloromethane (DCM).
Procedure: The tert-butyl carbamate is reacted with 2,4-difluorophenyl ethylamine under controlled temperature conditions to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate undergoes various chemical reactions :
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Reaction conditions often involve controlled temperatures and specific solvents.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield corresponding oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets :
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents on the Aromatic Ring
tert-Butyl 2,4-Difluorobenzylcarbamate (12)
- Structure : Lacks the ethylamine spacer present in the target compound, directly linking the Boc group to the 2,4-difluorobenzyl group.
- Synthesis : Prepared via Boc protection of (2,4-difluorophenyl)methanamine using triethylamine and Boc anhydride, yielding 85% after purification .
tert-Butyl N-[5-(2,4-Difluorophenyl)-5-Oxopentyl]carbamate (CAS 303151-30-6)
Analogues with Modified Amine Protections or Functional Groups
tert-Butyl (S)-(3-(2,4-Difluorophenyl)-1-(1H-Indol-6-yl)-1-Oxopropan-2-yl)carbamate
- Structure : Incorporates an indole ring and an oxopropan-2-yl group, replacing the ethylamine spacer.
- Synthesis : Achieved via Pd-mediated cross-coupling, yielding 8% (low efficiency due to steric challenges) .
- Biological Relevance : Evaluated as an HDAC8 inhibitor for acute kidney injury, highlighting the impact of indole substitution on target engagement .
Ethyl N-(2,4-Difluorophenyl)carbamate (CAS 2145-87-1)
Analogues with Heterocyclic or Complex Substituents
tert-Butyl N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-yl]-3,5-Difluorophenyl}ethyl]-L-Alaninate
- Structure: Integrates a pyridinone core and L-alaninate ester, creating a multifunctional inhibitor.
- Application: Potent p38 MAP kinase inhibitor for autoimmune diseases; the pyridinone moiety enhances hydrogen bonding with the kinase active site .
- Molecular Weight : ~600 g/mol (estimated), significantly larger than the target compound.
(S)-2-Amino-3-(2,4-Difluorophenyl)-1-((R)-2-Methyloxiran-2-yl)propan-1-one (9)
- Structure : Replaces the Boc group with an epoxyketone, enabling irreversible binding to proteasomal enzymes.
- Synthesis : Confirmed by NMR (δ 7.85–6.80 ppm for aromatic protons) and ESI-HRMS (m/z 298.1054 [M+H]⁺) .
- Utility : Epoxyketone derivatives are pivotal in proteasome inhibitor development (e.g., carfilzomib analogues) .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Synthesis Yield (%) | Biological Activity | Reference ID |
|---|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₇F₂N₂O₂ | 283.29 | Boc-protected ethylamine, 2,4-difluorophenyl | N/A | Intermediate for kinase inhibitors | [1], [6] |
| tert-Butyl 2,4-Difluorobenzylcarbamate (12) | C₁₂H₁₅F₂NO₂ | 243.25 | Direct Boc-benzyl linkage | 85 | DENV NS5 RdRp inhibitor intermediate | [1] |
| Ethyl N-(2,4-Difluorophenyl)carbamate | C₉H₉F₂NO₂ | 201.17 | Ethyl carbamate, no spacer | N/A | Low metabolic stability | [10], [20] |
| Compound 9 (Epoxyketone derivative) | C₁₄H₁₄F₂NO₂ | 298.27 | Epoxyketone group | 65 | Proteasome inhibition | [3] |
| tert-Butyl N-[5-(2,4-Difluorophenyl)-5-Oxopentyl]carbamate | C₁₆H₂₁F₂NO₃ | 329.34 | Ketone in aliphatic chain | N/A | Lipase inhibitor intermediate | [15] |
Key Observations
- Synthetic Efficiency : tert-Butyl 2,4-difluorobenzylcarbamate (12) achieves higher yields (85%) than analogues with complex spacers (e.g., 8% for indole-containing derivatives) due to fewer steric and electronic challenges .
- Biological Impact : The presence of fluorine atoms enhances binding to hydrophobic pockets in enzymes (e.g., p38 MAP kinase), while epoxyketone or indole groups enable covalent or allosteric modulation .
- Metabolic Stability : Boc protection (as in the target compound) outperforms ethyl carbamate in resisting hydrolysis, critical for in vivo efficacy .
Biological Activity
tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate, with the CAS number 1016680-39-9, is a compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacokinetics, and safety profiles.
- Molecular Formula: C13H18F2N2O2
- Molecular Weight: 272.29 g/mol
- Structure: The compound features a tert-butyl group attached to a carbamate moiety and an amino group linked to a difluorophenyl ethyl chain.
The precise mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may interact with specific biochemical pathways due to its structural characteristics. Research is ongoing to elucidate these pathways and identify specific molecular targets.
Pharmacological Potential
Initial studies suggest that this compound may exhibit various biological activities:
Toxicity and Safety Profile
The safety data sheet for this compound indicates several hazards:
- Acute Toxicity (Oral): Category 4 (H302)
- Skin Irritation: Category 2 (H315)
- Eye Irritation: Category 2A (H319)
- Respiratory Irritation: Category 3 (H335)
These classifications suggest that while the compound may have beneficial applications, it also poses risks that necessitate careful handling .
Synthesis and Applications
The synthesis of this compound typically involves:
- Starting Materials: Tert-butyl carbamate and 2,4-difluorophenyl ethylamine.
- Reaction Conditions: The reaction is conducted using a base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).
- Purification Techniques: Standard methods such as recrystallization or chromatography are employed to isolate the product .
Comparative Biological Studies
While direct studies on this specific compound are scarce, related compounds have been evaluated for their biological activities. For instance, research into other carbamate derivatives has shown promising results in antimicrobial assays against strains like E. coli and Pseudomonas aeruginosa .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-1-(2,4-difluorophenyl)ethyl]carbamate, and how can reaction conditions be standardized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a primary amine intermediate. A common approach involves reacting 2,4-difluorophenethylamine with tert-butyl carbamate in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C . Yield optimization (70–85%) requires strict moisture control and inert atmospheres. Impurities often arise from incomplete Boc protection or residual solvents, necessitating purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%) and detect trace impurities .
- NMR : H/C NMR in CDCl₃ or DMSO-d₆ verifies the Boc group (δ ~1.4 ppm for tert-butyl), aromatic protons (δ 6.8–7.2 ppm for difluorophenyl), and carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺ expected for C₁₃H₁₇F₂N₂O₂: 283.1216) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., buffer pH, co-solvents like DMSO). For example:
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) in PBS (pH 7.4) with <1% DMSO. IC₅₀ values may vary due to Boc group hydrolysis under acidic conditions .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with parallel stability studies (HPLC) to confirm intact compound during incubation . Contradictions may arise if metabolic deprotection occurs in vivo, generating reactive intermediates .
Q. What strategies stabilize the Boc-protected amine under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : The Boc group hydrolyzes rapidly below pH 3 (e.g., in gastric fluid) but remains stable at pH 5–8. Use TFA scavengers (e.g., triisopropylsilane) during acidic workups .
- Thermal Stability : DSC/TGA analysis shows decomposition >150°C. Store at –20°C under nitrogen to prevent moisture-induced degradation .
- Solid-State Stability : XRD confirms crystalline form stability; amorphous forms may degrade faster due to hygroscopicity .
Q. How does the 2,4-difluorophenyl moiety influence pharmacokinetic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Lipophilicity : LogP increases by ~0.5 units vs. non-fluorinated analogs (measured via shake-flask method), enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Metabolic Resistance : Fluorine atoms reduce CYP450-mediated oxidation. In vitro microsomal assays (human liver microsomes + NADPH) show 20% slower clearance than phenyl analogs .
- Protein Binding : Plasma protein binding (equilibrium dialysis) is >90% due to hydrophobic interactions, requiring dose adjustments in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
